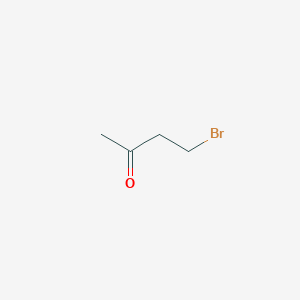

4-Bromobutan-2-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVXCLMUSGOZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498878 | |

| Record name | 4-Bromobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28509-46-8 | |

| Record name | 4-Bromobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromobutan 2 One

Established Synthetic Routes to 4-Bromobutan-2-one

Key methodologies for preparing this compound include the bromination of a corresponding hydroxyketone, transformation from a dibrominated alkane, and oxidation of a bromoalcohol. Additionally, related synthetic strategies like the Meerwein reaction provide access to structurally similar alpha-bromo ketones.

A primary and efficient method for synthesizing this compound is through the bromination of 4-hydroxybutan-2-one. researchgate.netacs.org This reaction substitutes the hydroxyl group (-OH) with a bromine atom.

The conversion of alcohols to alkyl bromides is frequently accomplished using phosphorus tribromide (PBr₃). researchgate.netcommonorganicchemistry.com This reagent is particularly effective for primary and secondary alcohols, as it minimizes the risk of carbocation rearrangements that can occur when using hydrobromic acid. researchgate.netmanac-inc.co.jp The reaction mechanism is an Sₙ2 substitution. commonorganicchemistry.commasterorganicchemistry.com It involves the initial activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, which converts the -OH into a good leaving group. A bromide ion then performs a backside attack on the carbon atom, resulting in the formation of the C-Br bond with an inversion of stereochemistry. commonorganicchemistry.commasterorganicchemistry.com

In the specific synthesis of this compound, 4-hydroxy-2-butanone (B42824) is treated with PBr₃. wikipedia.org Often, a weak base like pyridine (B92270) is used in conjunction with PBr₃. researchgate.netwikipedia.org The base neutralizes the hydrobromic acid (HBr) byproduct that is generated during the reaction. wikipedia.org

The success of the PBr₃ mediated bromination relies on carefully controlled reaction conditions. The reaction to form this compound from 4-hydroxy-2-butanone has been reported to achieve a high yield of 89% when conducted in chloroform (B151607) as a solvent at a maintained temperature of 20°C for 5 hours. wikipedia.org

The choice of solvent and temperature is critical. Non-polar, aprotic solvents such as chloroform or dichloromethane (B109758) are typically used. manac-inc.co.jpwikipedia.org Maintaining a controlled temperature, such as 20°C, is important to prevent side reactions. researchgate.net General procedures involving PBr₃ caution against rapid heating, as decomposition of byproducts at higher temperatures (above 160°C) can be hazardous. manac-inc.co.jpsmolecule.com

This compound can also be derived from 1,4-dibromobutane (B41627). researchgate.netacs.org This synthetic route is described as a reaction with a base, facilitating the formation of the target compound through processes like dehydrohalogenation. dss.go.th While this pathway is cited as a valid method, detailed mechanistic explanations for the specific transformation of 1,4-dibromobutane into this compound are not extensively detailed in the surveyed literature. The reaction of 1,4-dibromobutane under various other conditions, such as with metals, is known to lead to a range of products including cyclobutane, butenes, and ethylene (B1197577) through radical mechanisms. wikidoc.org

Another established route involves the oxidation of the precursor 4-bromobutan-2-ol (B2956154). researchgate.netnih.gov In this method, the secondary alcohol group of 4-bromobutan-2-ol is oxidized to form the corresponding ketone, this compound. nih.gov This pathway is advantageous when the brominated alcohol is readily available. researchgate.net Various oxidizing agents can be employed for this transformation, with the choice of agent affecting the reaction conditions and yield. researchgate.net

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O | 60 | 4 | 78 |

| CrO₃/acetone (B3395972) (Jones Oxidation) | Acetone | 25 | 6 | 85 |

| PCC (Pyridinium chlorochromate) | DCM | 25 | 8 | 65 |

Data sourced from a comparative analysis of oxidation methods. researchgate.net

While not a direct synthesis of the gamma-bromo ketone this compound, the Meerwein reaction is a notable method for producing structurally related alpha-bromo ketones. researchgate.net The Meerwein arylation is an organic reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a metal salt like copper(II) bromide. researchgate.netwikipedia.org The reaction proceeds through a radical mechanism. wikipedia.org

This method has been successfully used to synthesize 4-aryl-3-bromobutan-2-ones from methyl vinyl ketone and arenediazonium bromides. researchgate.net A significant challenge in the traditional Meerwein reaction is the prevalence of side reactions, such as the Sandmeyer reaction, which can lower the yield of the desired product. researchgate.net Modern advancements have led to the development of transition-metal-free and photocatalyzed versions of the Meerwein reaction, which can improve yields and applicability. acs.org

Related Alpha-Bromo Ketone Syntheses via Meerwein Reaction

Arylation of Methyl Vinyl Ketone with Arenediazonium Bromides

A notable method for synthesizing derivatives of this compound involves the Meerwein arylation. This reaction utilizes methyl vinyl ketone and arenediazonium bromides to produce 4-aryl-3-bromobutan-2-ones. researchgate.net The process is catalyzed by copper(II) bromide and proceeds via radical intermediates. dntb.gov.uaresearchgate.net Specifically, anilines are first converted to arenediazonium bromides. These are then reacted with methyl vinyl ketone in the presence of the copper catalyst. dntb.gov.uaresearchgate.net This approach, however, can lead to the formation of byproducts, such as bromobenzene, through a competing Sandmeyer reaction. researchgate.net

Copper-Catalyzed Variants in Alpha-Bromo Ketone Synthesis

Copper catalysis is pivotal in various strategies for synthesizing α-bromo ketones. In the context of this compound derivatives, copper(II) bromide facilitates the bromoarylation of methyl vinyl ketone. researchgate.net This catalytic approach allows for the formation of 4-aryl-3-bromobutan-2-ones in moderate to good yields, typically ranging from 40% to 71%. dntb.gov.uaresearchgate.netresearchgate.netthieme-connect.com The direct α-amination of ketones can also be achieved through copper catalysis, where a proposed mechanism involves the in-situ generation of an α-bromo carbonyl species. princeton.edu This intermediate then undergoes nucleophilic displacement by an amine. princeton.edu Furthermore, ketones can be converted to their corresponding α-chloro compounds using copper(II) chloride, suggesting a broader applicability of copper catalysts in α-halogenation reactions. thieme-connect.de

Optimization and Scalability in this compound Synthesis

The efficient synthesis of this compound and its derivatives is highly dependent on the optimization of reaction parameters and the scalability of the chosen method.

Reaction Condition Profiling: Temperature, Stoichiometry, and Solvent Effects

Careful control of reaction conditions is crucial for maximizing yield and minimizing side reactions. For instance, in the bromination of 4-hydroxy-2-butanone to yield this compound, maintaining a temperature of 20°C is key to preventing unwanted side reactions like ketone oxidation. The choice of solvent also plays a significant role; a non-polar solvent like chloroform can enhance the reactivity of the bromide ion. Stoichiometry is another critical factor, with a 1:1 molar ratio of reactants often being optimal to minimize waste. In other synthetic approaches, such as those involving continuous flow processes, temperature and residence time are key variables that can be precisely controlled to improve yield and production rate. ucla.edursc.org The impact of solvent, concentration, and stoichiometry are all critical considerations in any optimization campaign. ucla.edu

Table 1: Bromination of 4-Hydroxy-2-butanone Under Various Conditions

| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PBr₃ + Pyridine | Chloroform | 20 | 5 | 89 |

| HBr (48% aq.) | H₂O | 80 | 12 | 72 |

| PBr₃ (neat) | – | 25 | 3 | 68 |

This table illustrates how different reagent systems, solvents, temperatures, and reaction times affect the yield of this compound from 4-hydroxy-2-butanone.

Catalyst Development for Enhanced Yields and Selectivity

The development of effective catalysts is central to improving the synthesis of this compound. For the chlorination of phenols, which shares mechanistic similarities with bromination, various sulfur-containing catalysts have been developed to enhance regioselectivity. researchgate.net In the context of α-amination of ketones, copper(II) bromide has been identified as an effective catalyst. princeton.edu The development of new precatalysts is an active area of research aimed at improving initiation and expanding the scope of monomers in polymerization reactions, a field with parallels to catalyst development for small molecule synthesis. umich.edu For instance, the use of a quaternary ammonium (B1175870) bromide functionalized polyethylene (B3416737) glycol has been shown to be an efficient and recyclable catalyst for certain cycloaddition reactions. acs.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles aims to make chemical processes more environmentally friendly. This includes using less hazardous chemicals, reducing waste, and improving energy efficiency. thecmrs.in One key principle is the use of safer solvents or, ideally, solventless conditions. thecmrs.inubc.ca For example, replacing hazardous solvents like dichloromethane with more benign alternatives such as cyclopentyl methyl ether is a step towards greener synthesis.

Another principle is atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product. researchgate.net Catalytic processes are often favored as they can reduce the amount of reagents needed and can sometimes be recycled and reused. nih.gov For instance, the development of recyclable catalysts, such as those supported on polymers, aligns with green chemistry goals. acs.org Exploring biocatalytic methods, which use enzymes to carry out reactions under mild conditions, also represents a promising green chemistry approach, although scalability can be a challenge.

Solvent Selection and Minimization Strategies

In a common laboratory-scale synthesis of this compound from 4-hydroxy-2-butanone using phosphorus tribromide (PBr₃), chloroform has been utilized as the solvent. Its non-polar nature is reported to enhance the reactivity of the bromide ion. Another documented procedure uses toluene (B28343) when reacting 4-bromo-2-butanone with ethylene glycol in the presence of an acid catalyst.

Modern solvent selection strategies, however, aim to move away from hazardous chlorinated solvents and volatile organic compounds toward more sustainable alternatives. acs.org The selection process is a multi-faceted task that considers not only the suitability for a specific reaction but also the entire process, including workup, purification, and solvent recovery. acs.org Minimizing solvent consumption is a key goal, which can be achieved by selecting solvents that maximize reaction concentration and product yield. acs.org

Strategies for solvent minimization include:

Solvent Swapping: This technique is common in multi-step syntheses where the solvent from one step is replaced with a more suitable one for the next, such as a more volatile solvent to aid in drying. acs.org Careful design of this process is necessary to maintain product purity and desired physical characteristics. acs.org

High-Concentration Reactions: Running reactions at higher concentrations reduces the total volume of solvent required.

Process Optimization: A holistic view of the synthesis, from starting materials to final product isolation, can reveal opportunities to reduce solvent use. acs.org For instance, selecting a single solvent that is effective for both the reaction and the subsequent crystallization step can significantly improve resource efficiency.

The table below outlines solvents mentioned in synthetic procedures involving this compound and its derivatives, reflecting their role in the reaction process.

| Solvent | Reactants | Role in Synthesis | Reference |

| Chloroform | 4-hydroxy-2-butanone, PBr₃ | Reaction medium; its non-polar nature enhances bromide ion reactivity. | |

| Toluene | 4-bromo-2-butanone, ethylene glycol | Reaction medium for reflux conditions with a Dean-Stark trap. | |

| Ethyl Acetate | - | Used during the workup phase for extraction of the product. |

Atom Economy and Byproduct Reduction in this compound Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of this compound, maximizing atom economy involves choosing reaction pathways and conditions that minimize the formation of waste and byproducts.

A key strategy for improving atom economy is maintaining precise stoichiometric control over the reactants. For example, in the bromination of 4-hydroxy-2-butanone with PBr₃, using a 1:1 molar ratio is crucial to minimize waste from excess reagents.

The primary byproduct in many bromination reactions is hydrogen bromide (HBr). In the synthesis from 4-hydroxy-2-butanone, a base like pyridine is often added to neutralize the HBr as it forms. While this prevents the acid from catalyzing unwanted side reactions, it generates a salt byproduct that must be separated from the product.

| Reaction | Reagents | Desired Product | Key Byproducts | Strategy for Mitigation | Reference |

| Bromination of Alcohol | 4-hydroxy-2-butanone, PBr₃ | This compound | Phosphorous acid, HBr | Use of a base (e.g., pyridine) to neutralize HBr; precise stoichiometry. | |

| Nucleophilic Substitution | 1-butanol, NaBr, H₂SO₄ | 1-Bromobutane (B133212) | Sodium bisulfate, water | Use of excess sulfuric acid to drive the reaction to completion. | scribd.com |

Reducing byproducts not only improves atom economy but also simplifies the purification process, often leading to lower consumption of solvents and energy for distillation or chromatography.

Continuous Flow Reactor Applications for Brominated Ketones

Continuous flow chemistry represents a significant technological advancement over traditional batch processing for the synthesis of many chemical compounds, including brominated ketones. rsc.org This methodology involves pumping reactants through a network of tubes or channels, where they mix and react in a continuous stream. rsc.org This approach offers substantial advantages in terms of safety, control, and scalability, particularly for reactions that are exothermic or involve hazardous reagents like bromine. researchgate.net

The α-bromination of ketones is a classic organic transformation that has been successfully adapted to continuous flow systems. researchgate.netvapourtec.com This is highly relevant for the synthesis of compounds like this compound. A major challenge in the bromination of ketones is the autocatalytic nature of the reaction, where the HBr byproduct accelerates the reaction rate, potentially leading to poor selectivity and the formation of di-brominated impurities. researchgate.net Continuous flow reactors provide superior control over reaction time and temperature, which helps to suppress these side reactions. researchgate.net

Key features and advantages of using continuous flow reactors for bromination include:

Enhanced Safety: The small internal volume (low hold-up) of the reactor minimizes the amount of hazardous material, such as bromine, present at any given time. researchgate.net

Precise Temperature Control: The high surface-area-to-volume ratio allows for efficient heat exchange, preventing thermal runaways in exothermic bromination reactions. researchgate.net

Improved Selectivity: Tightly controlled residence time and mixing prevent over-reaction and the formation of undesired byproducts like di-brominated ketones. researchgate.net

Scalability: Production can be scaled up by simply running the system for a longer duration or by using a larger reactor, a process that is more linear and predictable than in batch chemistry. researchgate.net

Reactors such as the continuously stirred tank reactor (CSTR) are often employed for these processes. acs.orggoogle.com In a CSTR, reactants are continuously fed into the reactor while the product mixture is continuously removed, allowing for steady-state operation. google.com Research has demonstrated the successful transformation of batch bromination procedures to continuous flow processes with high yields (e.g., 99% for α-bromination of acetophenone). researchgate.net

| Reactor Type | Key Features | Application in Bromination | Challenges/Considerations | Reference |

| Continuous Stirred Tank Reactor (CSTR) | Continuous feed of reactants and removal of products; well-mixed. | Used for continuous bromination of aromatic substrates and ketones. | HBr gas produced is corrosive; reactor material (e.g., Tantalum) must be chosen carefully. | acs.orggoogle.com |

| Microreactor / Tubular Reactor | Small channel dimensions, high surface-area-to-volume ratio. | α-bromination of ketones with precise control over residence time and temperature. | Potential for clogging; may be unsuitable for very large-scale production without scale-out strategies. | researchgate.netacs.org |

Reactivity and Mechanistic Investigations of 4 Bromobutan 2 One

Nucleophilic Substitution Reactions of the Bromine Atom

The chemical behavior of 4-bromobutan-2-one is largely dictated by the presence of two key functional groups: a ketone and a primary alkyl bromide. The bromine atom, being a good leaving group, makes the terminal carbon atom susceptible to nucleophilic attack. This reactivity is further influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Nucleophilic substitution reactions can proceed through two primary mechanisms: unimolecular (S_N1) and bimolecular (S_N2). The S_N1 mechanism involves a two-step process starting with the formation of a carbocation intermediate, while the S_N2 mechanism is a single-step, concerted process where the nucleophile attacks as the leaving group departs. amherst.edu

For this compound, the substrate is a primary alkyl halide. The general order of reactivity for S_N2 reactions is primary > secondary > tertiary, due to the increasing steric hindrance around the electrophilic carbon. quora.comaskfilo.com Conversely, the S_N1 mechanism favors tertiary > secondary > primary halides because it relies on the formation of a stable carbocation intermediate. askfilo.com Primary carbocations are generally unstable, making the S_N1 pathway less likely for this compound under most conditions. reddit.com Therefore, nucleophilic substitution reactions of this compound are expected to predominantly follow the S_N2 pathway. This is characterized by a "back-side attack" from the nucleophile, leading to an inversion of stereochemistry if the carbon center were chiral. byjus.comntu.edu.sg

The choice of solvent also plays a crucial role. Polar aprotic solvents, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), are known to favor S_N2 reactions. researchgate.net

The electrophilic carbon atom bonded to the bromine in this compound readily reacts with a variety of nucleophiles.

The reaction of this compound with hydroxide (B78521) ions (OH⁻), typically from a source like potassium hydroxide (KOH), results in the formation of 4-hydroxybutan-2-one. This substitution reaction, when performed with alcoholic KOH, can achieve yields of approximately 70% under optimized conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxide ion displaces the bromide ion. smolecule.com

Reaction Scheme: Formation of 4-Hydroxybutan-2-one

| Reactant | Reagent | Product |

|---|

Alkoxide ions, such as methoxide (B1231860) (CH₃O⁻) from sodium methoxide, are potent nucleophiles that react with this compound to yield ethers. Specifically, reaction with sodium methoxide produces 4-methoxybutan-2-one. This reaction typically proceeds through an S_N2 mechanism, which is favored by the use of a polar aprotic solvent like THF. While alkoxides are also strong bases, with a primary alkyl halide like this compound, substitution is generally the major pathway over elimination. quora.com

Reaction Scheme: Formation of 4-Methoxybutan-2-one

| Reactant | Reagent | Product |

|---|

This compound can undergo a halide exchange reaction, a classic example being the Finkelstein reaction. askfilo.comacs.org When treated with a solution of sodium iodide or potassium iodide in acetone, the bromide is replaced by iodide to form 4-iodobutan-2-one. smolecule.comquora.com This reaction is driven to completion because sodium bromide and potassium bromide are less soluble in acetone than their iodide counterparts and precipitate out of the solution. vedantu.comeinsteinclasses.com The Finkelstein reaction is a well-established S_N2 process. acs.orgvedantu.com The iodide ion is an excellent nucleophile, contributing to the efficiency of this transformation. brainly.com

Reaction Scheme: Finkelstein Reaction

| Reactant | Reagent | Solvent | Product |

|---|

The reaction of this compound with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in an ethanol (B145695) solvent under reflux conditions, results in the formation of a nitrile. chemguide.co.uk The cyanide ion (CN⁻) acts as a nucleophile, attacking the carbon bearing the bromine atom and displacing it to form 5-oxohexanenitrile. chemguide.co.ukchegg.com This reaction is significant as it extends the carbon chain by one carbon. The presence of the electron-withdrawing ketone group can accelerate the reaction compared to analogous alkyl bromides by stabilizing the transition state. The reaction proceeds via an S_N2 mechanism, especially given the primary nature of the substrate. chemguide.co.ukaskfilo.combrainly.com

Reaction Scheme: Reaction with Cyanide

| Reactant | Reagent | Product |

|---|

Reactivity with Diverse Nucleophiles

Halide Exchange Reactions (e.g., with Potassium Iodide)

Elimination Reactions of this compound

Under basic conditions, particularly with strong, sterically hindered bases, this compound undergoes a beta-elimination reaction. The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway. chemistrysteps.com The E2 mechanism is a concerted, single-step process where the base abstracts a proton from the carbon adjacent (beta) to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a double bond forms. libretexts.orglabster.com

The rate of the E2 reaction is dependent on the concentration of both the substrate (this compound) and the base. chemistrysteps.com The use of a strong base, such as potassium hydroxide (KOH) in alcohol or potassium tert-butoxide (t-BuOK), is crucial for promoting the E2 mechanism. solubilityofthings.comlibretexts.org Higher temperatures also tend to favor elimination over substitution.

The E2 elimination of this compound leads to the formation of an α,β-unsaturated ketone. Specifically, the removal of a proton from the C3 position and the bromide from the C4 position results in the product 3-buten-2-one (methyl vinyl ketone).

The formation of this particular isomer is predicted by Zaitsev's rule, which states that in an elimination reaction, the more substituted (and therefore more stable) alkene is typically the major product. libretexts.org In the case of this compound, elimination produces a double bond that is in conjugation with the carbonyl group of the ketone. This conjugated system is particularly stable due to the delocalization of π-electrons across the O=C–C=C framework. This added thermodynamic stability provides a strong driving force for the reaction, making the formation of the conjugated ketone highly favorable. stackexchange.com

| Reactant | Conditions | Mechanism | Major Product | Reason for Product Formation |

|---|---|---|---|---|

| This compound | Strong Base (e.g., alcoholic NaOH or KOH) | E2 (Bimolecular Elimination) | 3-Buten-2-one | Formation of a thermodynamically stable conjugated α,β-unsaturated ketone system. stackexchange.com |

Beta-Elimination via E2 Mechanism under Basic Conditions

Electrophilic Reactivity at the Carbonyl Moiety of this compound

While the C-Br bond is a key reactive site, the carbonyl group provides a second site for electrophilic attack, allowing for reactions such as Grignard additions and aldol (B89426) condensations.

Grignard reagents (R-MgX) are potent nucleophiles that readily attack the electrophilic carbon of a ketone. pearson.comleah4sci.com The addition of a Grignard reagent to the carbonyl group of this compound would result in the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com However, a significant challenge arises from the fact that Grignard reagents are also strong bases and can react with the alkyl halide part of the molecule, or be incompatible with it. To achieve a clean addition to the ketone, the carbonyl group is often first protected. chegg.comchegg.com

A typical synthetic sequence might involve:

Protection: The ketone is converted into a non-reactive group, such as a cyclic acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol). This protects the carbonyl from reacting with the Grignard reagent. chegg.com

Grignard Formation/Reaction: The Grignard reagent is then prepared from the protected bromo-ketal, or an external Grignard reagent is added to react with another part of a molecule derived from the starting material.

Deprotection: After the desired transformation, the protecting group is removed (e.g., via acid hydrolysis) to restore the ketone or, in the case of addition, reveal the newly formed alcohol. chegg.com

For example, if methylmagnesium iodide (CH₃MgI) were added to this compound (assuming the Grignard reagent preferentially attacks the more reactive carbonyl), the intermediate alkoxide would be formed. chegg.com Subsequent acidic workup would yield 4-bromo-2-methylbutan-2-ol. Further transformations could then be carried out, such as intramolecular substitution to form an epoxide.

The aldol condensation is a reaction that involves the enolate of one carbonyl compound acting as a nucleophile to attack the carbonyl carbon of another. ipl.org this compound possesses α-hydrogens (at the C1 and C3 positions) and can therefore form an enolate in the presence of a base.

As an Enolate Donor: In the presence of a suitable base (like sodium hydroxide), this compound can be deprotonated at the C3 position (deprotonation at C1 is also possible but C3 leads to the thermodynamically more stable enolate) to form a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl compound (e.g., an aldehyde or another ketone).

As an Electrophile: The carbonyl carbon of this compound is electrophilic and can be attacked by an external enolate.

A potential intramolecular aldol condensation can be envisioned if the bromine is first substituted by a group that can be converted into a carbonyl, leading to a dicarbonyl compound that can cyclize. For example, a synthetic scheme to convert this compound to 3-methylcyclopent-2-en-1-one involves steps that ultimately lead to a molecule that undergoes an intramolecular aldol condensation. chegg.comchegg.com This highlights the utility of the dual functionality within this compound for constructing more complex molecular architectures.

Grignard Reagent Additions and Subsequent Transformations

Radical Reactions and Halogen Atom Transfer Involving Brominated Ketones

Brominated ketones, such as this compound, are versatile intermediates in organic synthesis, largely due to the reactivity of the carbon-bromine bond. This bond can undergo homolytic cleavage to generate radical species, which can then participate in a variety of transformations. The presence of the ketone functionality can influence the stability and subsequent reaction pathways of these radical intermediates. Mechanistic investigations into these reactions often focus on single-electron transfer (SET) processes and halogen atom transfer (HAT) pathways.

The generation of a radical from an alkyl halide typically requires energy input, which can be supplied by heat or light, or facilitated by a chemical reagent. mdpi.com In the case of this compound, the primary C-Br bond is the most likely site for radical formation. The general mechanism for free-radical halogenation involves three key steps: initiation, propagation, and termination. Initiation involves the formation of initial radical species, propagation involves the reaction of these radicals with the substrate to form new radicals and the desired product, and termination involves the combination of radicals to form non-radical species.

One of the most powerful methods for generating alkyl radicals from alkyl halides is through reduction with single-electron donors. nih.gov Samarium(II) iodide (SmI₂), introduced by Henri Kagan, is a potent single-electron reducing agent widely used for this purpose. mdpi.comnih.govnih.gov When this compound is treated with SmI₂, it is expected to accept an electron to form a radical anion, which then expels a bromide ion to generate the corresponding primary alkyl radical, the 3-oxobutyl radical.

The mechanism is as follows:

Single-Electron Transfer (SET): SmI₂ transfers an electron to the alkyl bromide (R-Br).

Fragmentation: The resulting radical anion fragments, cleaving the C-Br bond to form an alkyl radical (R•) and a bromide anion (Br⁻). wikipedia.org

Further Reactions: The alkyl radical can then be reduced further to an organosamarium species or participate in intra- or intermolecular reactions, such as cyclizations or couplings. nih.gov

The 3-oxobutyl radical generated from this compound is a key intermediate that can undergo several transformations. For instance, intramolecular 5-exo-trig cyclization is a common pathway for such radicals, which in this case would lead to the formation of a cyclopropanol (B106826) derivative after a subsequent reduction and protonation step. The use of SmI₂ is particularly advantageous for such reactions due to its high functional group tolerance and mild reaction conditions. nih.govwikipedia.org

Halogen atom transfer (HAT) is another fundamental process in radical chemistry. In this mechanism, a pre-existing radical abstracts a halogen atom from an alkyl halide to generate a new alkyl radical. rwth-aachen.de This process is central to controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). rwth-aachen.de

In ATRP, an equilibrium is established between active, propagating radical species and dormant alkyl halide species. A transition metal complex, typically copper-based, acts as a catalyst, reversibly transferring a halogen atom between the catalyst and the polymer chain end. rwth-aachen.de this compound, as a primary alkyl bromide, could theoretically serve as an initiator in ATRP. The process would involve the abstraction of the bromine atom by the reduced form of the metal catalyst (e.g., Cu(I)) to generate the 3-oxobutyl radical and the oxidized catalyst (e.g., Cu(II)Br). This radical would then add to a monomer molecule, initiating the polymerization chain. The strength of the C-Br bond is crucial for the efficiency of initiation.

The table below shows typical bond dissociation enthalpies (BDEs) for carbon-halogen bonds, illustrating why bromoalkanes are effective radical precursors compared to chloroalkanes, and why iodoalkanes are even more reactive.

| Bond | Bond Dissociation Enthalpy (kJ/mol) |

|---|---|

| CH₃-F | 456 |

| CH₃-Cl | 351 |

| CH₃-Br | 293 |

| CH₃-I | 234 |

The data indicates that less energy is required to cleave a C-Br bond compared to a C-Cl or C-F bond, making brominated compounds like this compound highly suitable substrates for reactions proceeding via radical intermediates.

Computational and Theoretical Studies on 4 Bromobutan 2 One Reactivity

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are fundamental to exploring the potential energy surface (PES) of a reaction. mdpi.com By mapping the energetic landscape, researchers can identify stable intermediates, products, and the high-energy transition states that connect them, thereby elucidating the step-by-step mechanism of a chemical transformation. e3s-conferences.orglibretexts.org

Density Functional Theory (DFT) has become a popular and effective method for locating and characterizing the geometries of transition states (TS) in chemical reactions due to its balance of computational cost and accuracy. researchgate.netresearchgate.net For reactions involving 4-bromobutan-2-one, such as nucleophilic substitution (SN2) or elimination (E2) reactions, DFT calculations are employed to model the structure of the high-energy TS.

The process involves optimizing the geometry of a presumed transition state structure. A successful TS calculation is confirmed by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new bond with a nucleophile). researchgate.net For instance, in an SN2 reaction with a nucleophile (Nu⁻), the transition state would feature a pentacoordinated carbon atom with partially formed C-Nu and partially broken C-Br bonds. libretexts.org DFT functionals like B3LYP, paired with appropriate basis sets such as 6-311+G(d,p), are commonly used for this purpose. mdpi.comresearchgate.net

Table 1: Example of DFT-Calculated Transition State Parameters for an SN2 Reaction Note: This table is illustrative, based on typical values for similar alkyl halide reactions.

| Parameter | Value | Description |

|---|---|---|

| C-Br Bond Length (Å) | 2.25 | Elongated bond relative to the reactant |

| C-Nu Bond Length (Å) | 2.10 | Partially formed bond |

| Imaginary Frequency (cm⁻¹) | -250 | Confirms the structure as a true transition state |

While DFT is excellent for geometry optimizations, highly accurate reaction energies and barrier heights often require more sophisticated ab initio methods. researchgate.net Coupled-Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is considered the "gold standard" in quantum chemistry for its ability to provide very accurate energies. researchgate.netresearchgate.net

Typically, a cost-effective approach is to perform single-point energy calculations using CCSD(T) on the geometries previously optimized at a lower level of theory, such as DFT (e.g., CCSD(T)//B3LYP). mdpi.comresearchgate.net This method refines the energy profile of the reaction, providing more reliable data on activation energies and reaction enthalpies. For the reactions of this compound, this energetic refinement is crucial for making quantitative predictions about reaction rates and thermodynamic favorability. researchgate.net

A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products. pearson.com These diagrams are constructed using the energies of reactants, intermediates, transition states, and products, calculated via methods like DFT and CCSD(T). researchgate.netresearchgate.net

The activation energy (Ea) is a key parameter determined from this diagram; it is the energy difference between the reactants and the highest-energy transition state. pearson.com A lower activation barrier implies a faster reaction rate. For this compound, which can undergo competing SN2 and E2 reactions, calculating the activation barriers for both pathways allows for the prediction of the major product under specific conditions. researchgate.net For example, a diagram for an SN2 reaction would show a single peak (the transition state) connecting reactants and products, representing a concerted mechanism. libretexts.org

Reactions are typically carried out in a solvent, which can significantly influence reactivity. wikipedia.org Computational models can account for these solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is efficient for estimating how a polar solvent might stabilize charged species like transition states or intermediates. wikipedia.org

For instance, in the SN1 reaction of a related compound, 2-bromobutane, polar protic solvents can stabilize the intermediate carbocation, affecting the reaction rate. wikipedia.orgrsc.org Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture but are computationally much more demanding. Modeling solvent effects is critical for accurately predicting the reaction pathways of this compound, as the choice of solvent can shift the balance between substitution and elimination mechanisms. researchgate.netrsc.org

Reaction Coordinate Diagrams and Activation Barrier Determination

Molecular Dynamics Simulations for Dynamic Reaction Behavior

While quantum chemical calculations investigate static points on the potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and the role of solvent dynamics in a reaction. nih.gov

For this compound, MD simulations can be used to study its diffusion in a solvent, the organization of solvent molecules around it, and the frequency of encounters with a reactant nucleophile. By combining MD with quantum mechanics (QM/MM methods), one can simulate the reaction event itself within a dynamic solvent environment, providing a more realistic picture of the reaction process than static models alone. These simulations can reveal how the flexibility of the butane (B89635) chain and the dynamic interactions with the solvent influence the probability of a successful reactive collision.

Structure-Reactivity Relationship Prediction and Analysis

Computational studies are invaluable for understanding structure-reactivity relationships (SRRs), which explain how a molecule's structure affects its chemical reactivity. stanford.edu For this compound, the key structural features are the C-Br bond, which is the primary site for nucleophilic attack, and the electron-withdrawing ketone group.

Computational analysis can quantify the effects of these features. For example, by calculating the partial atomic charges, one can confirm the electrophilic nature of the carbon atom bonded to the bromine. The presence of the ketone group influences the reactivity at the C4 position. Furthermore, computational models can predict how structural modifications—such as changing the position of the bromine atom or the length of the alkyl chain—would alter the activation energies of its reactions, providing a rational basis for designing new molecules with tailored reactivity.

Table 2: Computationally Predicted Reactivity Data Note: This table is illustrative and provides a qualitative comparison based on established chemical principles for similar compounds.

| Reaction Type | Reactant | Relative Activation Energy | Predicted Major Product |

|---|---|---|---|

| SN2 | This compound + OH⁻ (aprotic solvent) | Lower | 4-Hydroxybutan-2-one |

| E2 | This compound + t-BuOK (bulky base) | Lower | But-3-en-2-one |

| SN2 | 2-Bromobutane + OH⁻ | Higher (than 1° halide) | 2-Butanol |

In Silico Catalyst Design and Optimization for this compound Transformations

The transformation of this compound into more complex and valuable molecules often requires the use of a catalyst. In silico catalyst design leverages computational methods to predict and optimize the performance of catalysts before their synthesis and experimental testing, saving time and resources. This approach is particularly valuable for designing catalysts for specific reactions involving functionalized substrates like halo-ketones.

The process typically involves the use of Density Functional Theory (DFT) to model the reaction pathway. core.ac.ukscielo.br By calculating the energies of reactants, products, transition states, and intermediates, a detailed energy profile for the catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides insight into how a catalyst influences the reaction kinetics and selectivity. core.ac.uk

For transformations of this compound, such as nucleophilic substitution or coupling reactions, computational studies can screen potential catalysts, including organocatalysts, transition metal complexes, and ionic liquids. scielo.bracs.org For example, in designing a transition metal catalyst, DFT can be used to evaluate how different ligands (e.g., phosphines, N-heterocyclic carbenes) affect the metal center's electronic and steric properties, thereby influencing catalytic activity and selectivity. acs.org A combined computational and experimental approach was successfully used to develop an effective Rh(I) catalyst for the asymmetric Pauson-Khand reaction of allenes, demonstrating the power of this strategy. acs.org Similarly, DFT has been employed to elucidate the mechanisms of organocatalysts, such as DBU-based ionic liquids, in promoting reactions like the aza-Michael addition, which provides a model for how such catalysts could be designed for reactions with this compound. scielo.brscielo.br

A key aspect of in silico design is the ability to systematically modify the catalyst structure and assess the impact on the reaction's energy barrier. For instance, one could model the Sₙ2 reaction of this compound with a nucleophile, catalyzed by different theoretical ionic liquids or phosphine-ligated palladium complexes, to identify the most promising candidates for synthesis.

| Catalyst System | Ligand | Computational Method (Functional/Basis Set) | Calculated Parameter | Predicted Outcome |

|---|---|---|---|---|

| Palladium(0) | Triphenylphosphine (PPh₃) | B3LYP/6-31G(d) | Activation Energy (Oxidative Addition) | Baseline reactivity |

| Palladium(0) | SPhos | B3LYP/6-31G(d) | Activation Energy (Oxidative Addition) | Lower energy barrier due to electron-rich, bulky ligand |

| Palladium(0) | XPhos | M06/def2-TZVP | Transition State Geometry | Steric influence on regioselectivity |

| Nickel(0) | PCy₃ | B3LYP/6-31G(d) | Activation Energy (Reductive Elimination) | Alternative, potentially lower-cost catalyst |

| Organocatalyst (Ionic Liquid) | [BDBU][HSO₄] | M06/def2-TZVP | Substrate-Catalyst H-Bonding Energy | Activation of the carbonyl group |

Validation of Computational Models with Experimental Spectroscopic Data

A critical step in computational chemistry is the validation of theoretical models against experimental results. acs.org This ensures that the chosen level of theory and computational method accurately represent the electronic structure and properties of the molecule . For this compound, experimental spectroscopic data—primarily from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—serve as the benchmark for validating computational models.

The validation process involves calculating the spectroscopic properties of a modeled this compound molecule and comparing them to its experimental spectra.

Infrared (IR) Spectroscopy: Computational software can perform frequency calculations to predict the vibrational modes of a molecule. acs.org The calculated frequencies (often scaled by an empirical factor to correct for anharmonicity and other method-inherent errors) and their intensities are then compared with the peaks in an experimental IR spectrum. acs.org For this compound, key vibrational modes include the C=O stretch, C-Br stretch, and various C-H bending and stretching modes. A good correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electron distribution. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. researchgate.net These predicted shifts are then compared to the values obtained from an experimental NMR spectrum. The agreement between calculated and experimental chemical shifts, as well as coupling constants, validates the accuracy of the computed electronic environment around each atom. Such validation is crucial before using the model to predict more complex properties like reaction pathways. researchgate.net

Discrepancies between computed and experimental data can highlight weaknesses in the computational model, such as the need for a more advanced theoretical method, a larger basis set, or the inclusion of solvent effects. The quantitative comparison can be performed using statistical measures, such as the Pearson and Spearman correlation coefficients, particularly for complex IR spectra. acs.orgacs.org

| Spectroscopic Technique | Parameter | Calculated Value (e.g., B3LYP/6-311G(d,p)) | Typical Experimental Value |

|---|---|---|---|

| IR Spectroscopy | C=O Stretch (cm⁻¹) | ~1745 cm⁻¹ (scaled) | ~1720 cm⁻¹ |

| IR Spectroscopy | C-Br Stretch (cm⁻¹) | ~640 cm⁻¹ (scaled) | ~650 cm⁻¹ |

| ¹³C NMR | C=O (ppm) | ~201.0 ppm | ~200.9 ppm researchgate.net |

| ¹³C NMR | -CH₂-Br (ppm) | ~34.5 ppm | ~33.2 ppm |

| ¹H NMR | -CH₂-Br (ppm) | ~3.9 ppm | ~3.8 ppm |

| ¹H NMR | -CO-CH₂- (ppm) | ~3.1 ppm | ~3.0 ppm |

| ¹H NMR | -CH₃ (ppm) | ~2.2 ppm | ~2.3 ppm |

Synthetic Applications and Advanced Organic Transformations of 4 Bromobutan 2 One

Precursor in Heterocyclic Compound Synthesis

The dual reactivity of 4-bromobutan-2-one makes it a valuable precursor for synthesizing various heterocyclic compounds, which are central scaffolds in many pharmaceutical and agrochemical products.

Pyrrole (B145914) Derivatives and Substituted Pyrroles

Pyrroles are a significant class of nitrogen-containing heterocycles found in many biologically active molecules. slideshare.net The synthesis of substituted pyrroles can be achieved using this compound or its derivatives. A common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.com While not a direct 1,4-dicarbonyl compound, this compound can be used to construct the necessary backbone for pyrrole formation.

Another prominent method is the Hantzsch pyrrole synthesis, which typically involves the reaction of α-haloketones with a β-ketoester in the presence of ammonia or an amine. slideshare.netpharmaguideline.com As an α-haloketone analogue, this compound is a suitable starting material for this type of condensation reaction, leading to the formation of various substituted pyrrole rings.

| Synthesis Method | Key Reactants | Resulting Heterocycle | Ref. |

| Paal-Knorr type | 1,4-dicarbonyl precursor, Ammonia/Amine | Substituted Pyrrole | pharmaguideline.com |

| Hantzsch Synthesis | α-haloketone, β-ketoester, Ammonia/Amine | Substituted Pyrrole | slideshare.netpharmaguideline.com |

Thiazole (B1198619) and Selenazole Derivatives

This compound is a key reagent in the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings. researchgate.netdntb.gov.ua This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). researchgate.netvaia.com The reaction of this compound (or its derivatives) with thiourea leads to the formation of 2-aminothiazole (B372263) derivatives. researchgate.netdntb.gov.ua

Similarly, the selenium analogues, selenazoles, can be synthesized by reacting α-bromoketones with selenoamides or selenourea (B1239437). researchgate.netsci-hub.semdpi.com One-pot procedures have been developed where 4-aryl-3-bromobutan-2-ones, generated in situ, react with thiourea or selenourea to yield the corresponding 2-aminothiazoles and 2-aminoselenazoles. researchgate.netdntb.gov.uaresearchgate.net These reactions are fundamental in medicinal chemistry, as both thiazole and selenazole moieties are present in numerous pharmacologically active compounds. mdpi.comnih.gov

| Heterocycle | Key Reactants | Typical Reaction Conditions | Ref. |

| 2-Aminothiazole | 4-Aryl-3-bromobutan-2-one, Thiourea | One-pot synthesis, often with heating | researchgate.netdntb.gov.uaresearchgate.net |

| 2-Aminoselenazole | 4-Aryl-3-bromobutan-2-one, Selenourea | One-pot synthesis, reflux temperature | researchgate.net |

| 2-Arylamino-1,3-selenazoles | Arylselenourea, α-haloketone | Heated in EtOH with Et3N | mdpi.com |

Novel Nitrogen-Containing Heterocycles

The utility of this compound extends to the synthesis of more complex and novel nitrogen-containing heterocyclic systems. Its electrophilic centers are exploited in various cyclization strategies. For instance, α-keto-stabilized sulfur ylides, which can be prepared from α-bromoketones, are used in palladium-catalyzed cycloaddition reactions to form pyrrolidine (B122466) derivatives. Research has also demonstrated the synthesis of novel nitrogen-containing heterocycle bromophenols, where a heterocyclic moiety such as piperidine (B6355638) or piperazine (B1678402) is introduced into a bromophenol structure, although this does not directly use this compound as the starting block.

Chalcogenylated Heterocycles through Cyclization Reactions

This compound and related α-haloketones are instrumental in the synthesis of heterocycles containing chalcogens (sulfur, selenium, tellurium) via cyclization reactions. rsc.org These reactions, often termed chalcogenocyclizations, are a powerful tool for creating rings with two or more chalcogen atoms. rsc.org For example, electrophilic cyclization of substrates derived from α-bromoketones can lead to the formation of chalcogenophenes and other related structures. The synthesis of 1,2λ⁴-oxatellurolanes has been achieved using 4-bromobutan-1-ol, a closely related bromo-organic compound, highlighting the utility of this structural motif in accessing tellurium-containing heterocycles. researchgate.net

Role in Complex Natural Product Total Synthesis

The structural features of this compound make its parent scaffold a useful component in the multi-step synthesis of complex natural products.

Synthesis of Sanshools and Spilanthol (B142960) Intermediates

The total synthesis of polyunsaturated fatty acid amides like sanshools and spilanthol often requires key building blocks to construct the polyene carbon skeleton. While direct use of this compound is not prominently documented, structurally related C4 bromo-compounds are critical. For instance, the synthesis of hydroxy-α-sanshool and spilanthol has been achieved starting from 4-bromobutan-1-ol. frontiersin.orgfrontiersin.orgresearchgate.net In these syntheses, 4-bromobutan-1-ol is oxidized to the corresponding aldehyde, 4-bromobutanal, which then serves as a key intermediate. frontiersin.orgfrontiersin.orgresearchgate.net In other reported syntheses, 4-bromobutyl acetate, prepared from tetrahydrofuran (B95107), is used to generate a phosphonium (B103445) salt for subsequent Wittig reactions. researchgate.net These examples underscore the importance of the 4-bromobutane framework as a precursor to essential intermediates in the synthesis of these natural products.

| Natural Product | Related Precursor Used | Intermediate Formed | Purpose in Synthesis | Ref. |

| Hydroxy-α-sanshool | 4-Bromobutan-1-ol | 4-Bromobutanal | Building block for polyene chain | frontiersin.orgfrontiersin.orgresearchgate.net |

| Spilanthol | 4-Bromobutanol | Not specified | Six-step synthesis starting point | frontiersin.org |

| Hydroxy-α-sanshool | 4-Bromobutyl acetate | Phosphonium salt | Wittig reaction for C-C bond formation | researchgate.net |

Strategic Intermediate in Chiral Molecule Construction

This compound serves as a critical starting material in the synthesis of chiral molecules, which are essential in pharmaceuticals and materials science. Its bifunctional nature, possessing both a reactive bromine atom and a ketone group, allows for a variety of chemical manipulations. The bromine atom can be readily displaced by nucleophiles, while the ketone can undergo reductions or additions. This versatility makes it a valuable building block for creating stereocenters, the core of chiral molecules.

For instance, the synthesis of chiral amines, such as (2R)-4-bromobutan-2-amine, highlights the utility of this compound's precursors. smolecule.com This chiral amine contains a bromine atom that allows for further synthetic modifications, making it a significant intermediate in organic and medicinal chemistry. smolecule.com The ability to introduce chirality early in a synthetic sequence using derivatives of this compound is a key strategy for the efficient construction of complex, enantiomerically pure molecules.

Building Block for Pharmaceutical and Agrochemical Intermediates

The unique chemical reactivity of this compound makes it a valuable intermediate in the production of a wide range of compounds for the pharmaceutical and agrochemical industries. smolecule.com Its ability to undergo nucleophilic substitution reactions is frequently exploited to introduce various functional groups, leading to the synthesis of more complex molecules. smolecule.com

In the pharmaceutical sector, this compound is a precursor for compounds with potential therapeutic applications, including antiviral and anticancer agents. smolecule.com For example, it is used in the synthesis of substituted pyrroles, which are heterocyclic compounds found in numerous natural products and pharmaceutical drugs. smolecule.com The reactivity of the bromine atom allows for the construction of the pyrrole ring system through reactions with appropriate nucleophiles.

Similarly, in the agrochemical industry, this compound serves as an intermediate for developing new crop protection agents. lookchem.com The structural motifs derived from this compound can be found in various herbicides, insecticides, and fungicides.

A related compound, 2-(4-Bromobutoxy)tetrahydro-2H-pyran, is also a key intermediate in the synthesis of pharmaceuticals and agrochemicals, underscoring the importance of the brominated butane (B89635) framework in these industries. lookchem.com

Stereoselective and Asymmetric Synthesis Leveraging this compound

The development of stereoselective and asymmetric synthetic methods is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. This compound and its derivatives are valuable substrates in these advanced transformations.

Chiral Catalyst-Mediated Transformations

Chiral catalysts are instrumental in converting achiral starting materials into chiral products with high enantioselectivity. In the context of this compound, chiral catalysts can be employed to control the stereochemical outcome of reactions at the ketone functionality.

One of the most significant applications is the enantioselective reduction of the ketone to a secondary alcohol. This can be achieved using chiral catalysts in conjunction with a reducing agent like a borane. youtube.com The catalyst, often a chiral amino alcohol, forms a complex with the borane, which then delivers a hydride to the ketone in a stereocontrolled manner. youtube.com This approach allows for the synthesis of either the (R) or (S) enantiomer of 4-bromobutan-2-ol (B2956154), depending on the chirality of the catalyst used. These chiral halohydrins are versatile intermediates for further synthetic elaborations.

Enantioselective Formation of 4-Bromobutan-2-ol Derivatives

The enantioselective reduction of this compound is a key step in producing chiral 4-bromobutan-2-ol derivatives. These reactions are often mediated by enzymes or chiral metal complexes, which provide a high degree of stereocontrol.

Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of the ketone with high enantioselectivity, yielding optically active haloalcohols. researchgate.net These biocatalytic methods are often preferred due to their mild reaction conditions and high specificity. researchgate.netresearchgate.net

Alternatively, chemical methods using chiral catalysts, such as those based on transition metals or organocatalysts, are also widely employed. youtube.com For example, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a proline-derived oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones. youtube.com

The resulting enantiomerically enriched 4-bromobutan-2-ol can then be used as a chiral building block. For example, it can be converted to chiral epoxides or used in nucleophilic substitution reactions where the stereocenter is retained, leading to a variety of chiral products.

Table of Stereoselective Reduction Methods

| Method | Catalyst/Reagent | Product | Key Features |

|---|---|---|---|

| Enzymatic Reduction | Alcohol Dehydrogenase | Enantiopure 4-bromobutan-2-ol | High enantioselectivity, mild conditions. researchgate.netresearchgate.net |

Chemical Modification of Biomolecules in Research

Alkylating Properties for Structure-Function Studies of Proteins and Enzymes

This compound's reactive nature makes it a useful tool for biochemists and molecular biologists studying the structure and function of proteins and enzymes. smolecule.com Its electrophilic character, conferred by the bromine atom, allows it to act as an alkylating agent, specifically targeting nucleophilic amino acid residues within a protein. creative-proteomics.com

The primary targets for alkylation by this compound are the thiol groups of cysteine residues, which are highly nucleophilic. creative-proteomics.com The reaction results in the formation of a stable thioether bond, effectively and often irreversibly modifying the cysteine residue. creative-proteomics.com This modification can be used to:

Probe the active site of enzymes: If a cysteine residue is crucial for catalytic activity, its alkylation by this compound will lead to inactivation of the enzyme. This provides evidence for the presence of a cysteine in or near the active site.

Map protein structure: By identifying which cysteine residues are accessible to alkylation, researchers can gain insights into the protein's three-dimensional structure and folding.

Prevent disulfide bond formation: In proteomic studies, alkylation is a standard procedure to block cysteine residues and prevent the formation of artificial disulfide bonds during sample preparation, which could interfere with analysis by techniques like mass spectrometry. creative-proteomics.com

While less common, other nucleophilic residues like lysine (B10760008) can also be targeted for alkylation under specific conditions. creative-proteomics.com The ability to selectively modify specific amino acids with reagents like this compound provides a powerful method for elucidating the intricate relationship between a protein's structure and its biological function. smolecule.com

Derivatization for Analytical Labeling of Biomolecules

The chemical structure of this compound, featuring both a reactive electrophilic bromine atom and a carbonyl group, makes it a candidate for the derivatization of biomolecules for analytical purposes. Derivatization is a technique used to modify an analyte to enhance its detection and analysis, particularly in chromatography and mass spectrometry. researchgate.net By attaching a chemical tag, the physicochemical properties of the biomolecule can be altered to improve chromatographic separation, increase ionization efficiency, and facilitate more sensitive and specific detection. researchgate.netrsc.org

The primary mechanism by which this compound can act as a derivatization agent is through nucleophilic substitution, where the bromine atom is displaced by a nucleophilic functional group present on a biomolecule. This reaction forms a stable covalent bond, effectively labeling the biomolecule.

Targeted Biomolecules and Functional Groups

The main targets for alkylation by this compound within biological macromolecules are nucleophilic amino acid residues. The reactivity of these residues is influenced by their intrinsic nucleophilicity and their accessibility within the three-dimensional structure of the protein or peptide.

Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and a primary target for alkylating agents. The reaction with this compound would result in the formation of a stable thioether linkage.

Histidine: The imidazole (B134444) ring of histidine can be alkylated, particularly at the N-1 or N-3 position.

Lysine: The primary amine (-NH2) of the lysine side chain is another potential site for alkylation.

N-terminal amines: The free alpha-amino group at the N-terminus of a peptide or protein is also a target for derivatization.

Enhancement of Analytical Detection

The addition of the butan-2-one moiety to a biomolecule can significantly improve its analytical characteristics in several ways:

Increased Hydrophobicity: For small, polar biomolecules such as amino acids and small peptides, derivatization with this compound increases their hydrophobicity. This leads to better retention on reversed-phase high-performance liquid chromatography (HPLC) columns, allowing for improved separation from other sample components. researchgate.netrsc.org

Improved Ionization in Mass Spectrometry: The modification can enhance the ionization efficiency of the analyte in the mass spectrometer source, particularly for techniques like electrospray ionization (ESI). This results in a stronger signal and lower limits of detection. researchgate.net

Site-Specific Modification Analysis: In proteomics, the reaction of this compound with specific residues can be used to probe the accessibility and reactivity of those sites within a protein, providing structural information.

Research Findings

While specific studies focusing solely on this compound as a standard derivatization agent for routine analytical labeling are not extensively documented, the principles are well-established through research on analogous compounds. For instance, studies on 1-bromobutane (B133212) have demonstrated its effectiveness in derivatizing multiple functional groups on amino acids, including amino, carboxyl, and phenolic hydroxyl groups, to enhance their detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov In these studies, the alkylation increased the hydrophobicity and basicity of the amino acids, leading to improved chromatographic separation and detection sensitivity. researchgate.netnih.gov

The reaction of this compound with nucleophilic amino acids follows the principles of SN2 reactions, where the rate of reaction is dependent on the nucleophilicity of the target functional group and steric accessibility. nih.gov The electrophilic nature of the carbon bearing the bromine atom in this compound facilitates its reaction with these nucleophiles.

Below is a data table summarizing the potential applications and expected outcomes of using this compound for the analytical labeling of various biomolecules, based on the established principles of derivatization.

| Biomolecule Class | Target Functional Group(s) | Expected Analytical Improvement | Relevant Analytical Technique(s) |

| Amino Acids | α-amino, ε-amino (Lysine), Thiol (Cysteine), Imidazole (Histidine) | Increased hydrophobicity, improved chromatographic retention, enhanced ESI-MS signal. | HPLC, LC-MS/MS |

| Peptides | N-terminal amine, Lysine, Cysteine, Histidine residues | Enhanced chromatographic separation of peptides, improved sequence coverage in MS/MS analysis. | LC-MS/MS, Proteomics |

| Proteins | Surface-exposed Cysteine, Lysine, and Histidine residues | Probing of residue accessibility, mapping of active sites, improved detection of modified proteins. | Mass Spectrometry, Proteomics |

Table 1: Potential Applications of this compound in Biomolecule Derivatization

It is important to note that the reaction conditions, such as pH, temperature, and reaction time, would need to be optimized to ensure efficient and specific labeling of the target biomolecules.

Advanced Analytical Techniques for Characterization and Monitoring of 4 Bromobutan 2 One and Its Derivatives

High-Resolution Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For 4-bromobutan-2-one, HRMS can confirm the molecular formula C₄H₇BrO by providing a highly accurate mass measurement of the molecular ion. nih.govchemspider.com A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). docbrown.info Analysis of the fragmentation pattern can further corroborate the structure. nih.gov

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 150.97531 | 122.4 |

| [M+Na]⁺ | 172.95725 | 124.4 |

| [M+NH₄]⁺ | 168.00185 | 127.3 |

| [M+K]⁺ | 188.93119 | 125.1 |

| [M-H]⁻ | 148.96075 | 120.9 |

Data from PubChemLite, calculated using CCSbase. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O), which typically appears around 1715-1720 cm⁻¹. missouri.edu The presence of the carbon-bromine bond (C-Br) gives rise to a stretching vibration in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹. missouri.edu Additionally, C-H stretching vibrations from the alkyl chain are observed in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorptions for this compound

| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1715 - 1720 |

| C-H | Stretch | 2850 - 3000 |

Advanced Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of this compound and related compounds. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or chiral separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. nih.govresearchgate.net The volatility of this compound makes it well-suited for GC analysis. In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions.

This technique is particularly effective for detecting and quantifying volatile organic impurities that may be present from the synthesis of this compound, such as unreacted starting materials or byproducts. For instance, in the synthesis of this compound from the oxidation of 4-bromobutan-2-ol (B2956154), GC-MS can be used to ensure the complete conversion of the alcohol and to detect any residual starting material. The use of a suitable capillary column, such as a VF-624ms, is often employed for the analysis of alkyl halides and related compounds. nih.govresearchgate.net

A typical application of GC-MS is in the quality control of pharmaceutical intermediates, where even trace amounts of genotoxic impurities like alkyl halides must be rigorously controlled. nih.gov GC-MS provides the high sensitivity required for such analyses. researchgate.netresearchgate.net

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | VF-624ms or similar |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50°C, ramp to 250°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

This table presents typical starting parameters for method development and may require optimization.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions involving this compound and for studying its degradation pathways. csic.es Unlike GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally labile.

In reaction monitoring, small aliquots of the reaction mixture are periodically withdrawn, and the concentrations of reactants, intermediates, and products are quantified by HPLC. csic.es This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For example, in the synthesis of derivatives from this compound, HPLC can track the consumption of the starting material and the formation of the desired product. csfarmacie.cz

Degradation studies are also critical, particularly for assessing the stability of this compound and its derivatives under various conditions. HPLC methods can be developed to separate the parent compound from its degradation products, allowing for the determination of degradation rates and the identification of the degradation products, often in conjunction with mass spectrometry (LC-MS). mdpi.com A common setup for the analysis of related bromo-compounds involves a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or trifluoroacetic acid. nih.govsielc.com

Table 2: Example HPLC Conditions for Monitoring a Reaction of a this compound Derivative

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) csic.es |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) csic.es |

| Flow Rate | 1.0 mL/min csic.es |

| Detection | UV at 215 nm csic.es |

| Column Temperature | 30 °C csic.es |

This table provides an example set of conditions and may vary depending on the specific derivative and reaction being studied.

Chiral Chromatography for Enantiomeric Excess Determination

Many derivatives of this compound are chiral, and their biological activity can be highly dependent on their stereochemistry. Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. slideshare.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively. slideshare.net Chiral HPLC or chiral GC can be used for this purpose. masterorganicchemistry.com For HPLC, columns with CSPs such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD) are commonly employed. wiley-vch.deescholarship.org The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is critical for achieving good separation. wiley-vch.de

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. libretexts.org For instance, in the synthesis of a chiral alcohol from the reduction of a this compound derivative, chiral chromatography would be used to quantify the amounts of the (R) and (S) enantiomers produced. muni.cz

Table 3: Typical Chiral HPLC Setup for Enantiomeric Excess Determination of a Chiral Derivative

| Parameter | Description |

| Column | Chiralcel OD-H or similar chiral column wiley-vch.de |

| Mobile Phase | Hexane/2-Propanol (e.g., 90:10 v/v) wiley-vch.de |

| Flow Rate | 0.5 - 1.0 mL/min wiley-vch.de |

| Detection | UV at an appropriate wavelength (e.g., 230 nm) wiley-vch.de |

The specific conditions, especially the mobile phase composition, must be optimized for each specific chiral compound.

Standardization and Reproducibility in Spectroscopic Data Reporting

The reliability and value of scientific research heavily depend on the reproducibility of experimental results. numberanalytics.com In the context of characterizing this compound and its derivatives, the standardization of how spectroscopic data is collected and reported is paramount. solubilityofthings.com This ensures that data can be accurately compared across different studies and laboratories. aip.org

For techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), detailed reporting of experimental parameters is essential. For NMR, this includes the solvent used, the spectrometer frequency, and the chemical shifts (δ) reported in ppm. nih.gov For MS, the ionization method (e.g., ESI, EI) and the mass analyzer type should be specified.

International bodies like the International Organization for Standardization (ISO) and ASTM International provide guidelines for data reporting to enhance reproducibility. aip.orgyale.edu Adhering to these standards, such as providing complete information in supplementary materials of publications, allows other researchers to replicate the work and verify the findings. nih.gov This includes not just the final processed data, but ideally the raw data as well, such as the Free Induction Decays (FIDs) in NMR. nih.gov This level of transparency is crucial for the integrity and advancement of chemical research. nih.gov

Future Directions and Emerging Research Avenues in 4 Bromobutan 2 One Chemistry

Development of Novel Catalytic Systems for 4-Bromobutan-2-one Transformations